molecular formula C10H12F3NO B14851934 3,3,3-Trifluoro-2-(O-tolyloxy)propan-1-amine

3,3,3-Trifluoro-2-(O-tolyloxy)propan-1-amine

Cat. No.: B14851934
M. Wt: 219.20 g/mol
InChI Key: ODBVAQSCYHAGJD-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-O-tolyloxy-propylamine is a chemical compound with the molecular formula C10H12F3NO and a molecular weight of 219.2 g/mol It is known for its unique structure, which includes a trifluoromethyl group and an O-tolyloxy group attached to a propylamine backbone

Preparation Methods

The synthesis of 3,3,3-Trifluoro-2-O-tolyloxy-propylamine typically involves the reaction of 3,3,3-trifluoropropylamine with O-tolyl alcohol under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

3,3,3-Trifluoro-2-O-tolyloxy-propylamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.

    Substitution: The trifluoromethyl and O-tolyloxy groups can undergo substitution reactions with various nucleophiles or electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

3,3,3-Trifluoro-2-O-tolyloxy-propylamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-O-tolyloxy-propylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The O-tolyloxy group may facilitate binding to specific receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

3,3,3-Trifluoro-2-O-tolyloxy-propylamine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

3,3,3-trifluoro-2-(2-methylphenoxy)propan-1-amine

InChI

InChI=1S/C10H12F3NO/c1-7-4-2-3-5-8(7)15-9(6-14)10(11,12)13/h2-5,9H,6,14H2,1H3

InChI Key

ODBVAQSCYHAGJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC(CN)C(F)(F)F

Origin of Product

United States

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